5-(2-Chloro-4-methylphenyl)-2-hydroxyisonicotinic acid
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Overview
Description
5-(2-Chloro-4-methylphenyl)-2-hydroxyisonicotinic acid is a chemical compound that belongs to the class of hydroxyisonicotinic acids. This compound is characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to a hydroxyisonicotinic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of polar solvents and controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where phenol derivatives are chlorinated in the presence of catalysts to achieve high yields. The process is optimized to minimize by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-4-methylphenyl)-2-hydroxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methylphenyl derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
5-(2-Chloro-4-methylphenyl)-2-hydroxyisonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-methylphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylphenol: Shares a similar phenyl ring structure but lacks the hydroxyisonicotinic acid moiety.
4-Chlorophenol: Another chlorinated phenol derivative with different substitution patterns
Uniqueness
5-(2-Chloro-4-methylphenyl)-2-hydroxyisonicotinic acid is unique due to its combination of a chloro and methyl group on the phenyl ring along with the hydroxyisonicotinic acid structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
5-(2-chloro-4-methylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-7-2-3-8(11(14)4-7)10-6-15-12(16)5-9(10)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVGPAQJELFPCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CNC(=O)C=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687597 |
Source
|
Record name | 5-(2-Chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261932-55-1 |
Source
|
Record name | 5-(2-Chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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